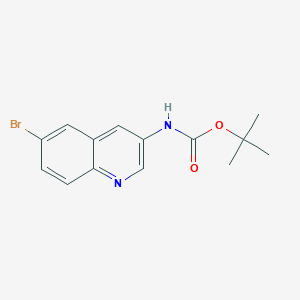

Tert-butyl (6-bromoquinolin-3-yl)carbamate

Overview

Description

Tert-butyl (6-bromoquinolin-3-yl)carbamate is a chemical compound with the molecular formula C₁₄H₁₅BrN₂O₂ and a molecular weight of 323.19 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound, and is used primarily in research settings.

Preparation Methods

The synthesis of tert-butyl (6-bromoquinolin-3-yl)carbamate typically involves the reaction of 6-bromoquinoline-3-carboxylic acid with tert-butyl carbamate in the presence of a coupling agent such as diisopropylcarbodiimide (DIC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane under reflux conditions

Chemical Reactions Analysis

Tert-butyl (6-bromoquinolin-3-yl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the quinoline ring can undergo such transformations under appropriate conditions.

Scientific Research Applications

Tert-butyl (6-bromoquinolin-3-yl)carbamate is used in various scientific research applications, including:

Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds.

Biological Studies:

Chemical Synthesis: It is employed in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl (6-bromoquinolin-3-yl)carbamate is not well-documented. as a quinoline derivative, it is likely to interact with various biological targets, including enzymes and receptors. Quinoline derivatives are known to inhibit enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell signaling pathways .

Comparison with Similar Compounds

Tert-butyl (6-bromoquinolin-3-yl)carbamate can be compared with other quinoline derivatives such as:

Chloroquine: An antimalarial drug that also has potential anticancer properties.

Quinoline-3-carboxylic acid: A precursor in the synthesis of various quinoline derivatives.

6-Bromoquinoline: A simpler brominated quinoline compound used in organic synthesis.

This compound is unique due to the presence of both the tert-butyl carbamate group and the bromine atom, which confer specific reactivity and biological activity.

Biological Activity

Tert-butyl (6-bromoquinolin-3-yl)carbamate is a compound with significant potential in medicinal chemistry, particularly due to its biological activity. This article delves into its synthesis, biological effects, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₄H₁₅BrN₂O₂

- Molecular Weight : 323.19 g/mol

- CAS Number : 1312611-18-9

The compound features a quinoline core substituted with a bromine atom at the 6-position and a tert-butyl carbamate group. This structure enhances lipophilicity, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 6-bromoquinoline-3-carboxylic acid with tert-butyl carbamate in the presence of coupling agents like diisopropylcarbodiimide (DIC) and catalysts such as 4-dimethylaminopyridine (DMAP). The reaction is conducted under reflux conditions in organic solvents like dichloromethane.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibitory properties, particularly against topoisomerases and kinases, which are crucial for DNA replication and cell signaling pathways. Quinoline derivatives are known for their ability to act as inhibitors for these enzymes, suggesting that this compound may share similar mechanisms.

Antimicrobial Activity

Some studies have reported that compounds related to quinoline derivatives exhibit antimicrobial properties. Although specific data on this compound's antimicrobial efficacy is limited, its structural similarity to other active quinolines suggests potential activity against various pathogens.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound interacts with biological targets through:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, potentially altering the compound's reactivity and biological interactions.

- Enzyme Interaction : As a quinoline derivative, it may inhibit critical enzymes involved in cellular processes.

Comparative Studies

To understand the biological significance of this compound, it can be compared with other similar compounds:

| Compound Name | CAS Number | Similarity Index | Notable Activity |

|---|---|---|---|

| Tert-butyl (6-bromoquinolin-2-yl)carbamate | 1312611-18-9 | 0.95 | Potential enzyme inhibitor |

| Tert-butyl (5-bromoquinolin-2-yl)carbamate | 1414959-06-0 | 0.92 | Antimicrobial properties |

| Tert-butyl (7-bromoisoquinolin-3-yl)carbamate | 2089301-09-5 | 0.91 | Anticancer activity |

The activity of these compounds often varies based on the position of the bromine atom on the quinoline ring, which can significantly affect their pharmacological profiles.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives similar to this compound:

- Anti-mycobacterial Activity : A study focused on analogs derived from marine sponge alkaloids demonstrated promising anti-mycobacterial effects, indicating that modifications in the quinoline structure can enhance biological efficacy .

- In Vivo Studies : In animal models, compounds structurally related to this compound have shown potential in modulating immune responses and reducing inflammatory markers when tested under various conditions .

Properties

IUPAC Name |

tert-butyl N-(6-bromoquinolin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-11-7-9-6-10(15)4-5-12(9)16-8-11/h4-8H,1-3H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGKPPAHHVVYFQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C2C=CC(=CC2=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.